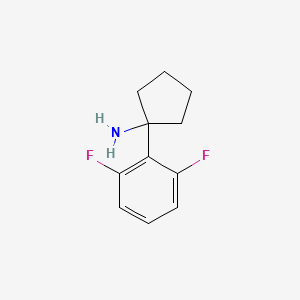1-(2,6-Difluorophenyl)cyclopentanamine
CAS No.:
Cat. No.: VC15765250
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13F2N |
|---|---|
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | 1-(2,6-difluorophenyl)cyclopentan-1-amine |
| Standard InChI | InChI=1S/C11H13F2N/c12-8-4-3-5-9(13)10(8)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2 |
| Standard InChI Key | JFNVWVMNPXIAPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=C(C=CC=C2F)F)N |
Introduction
1-(2,6-Difluorophenyl)cyclopentanamine is an organic compound characterized by its unique structure, featuring a cyclopentanamine moiety attached to a 2,6-difluorophenyl group. Its molecular formula is C11H13F2N, and it often exists as a hydrochloride salt, which enhances its solubility and stability in various applications . The presence of two fluorine atoms on the aromatic ring significantly influences its chemical properties, making it an interesting subject of study in organic chemistry and medicinal research.
Synthesis Steps Overview
-
Starting Materials: The synthesis often begins with appropriate starting materials such as difluorobenzene derivatives and cyclopentanone.
-
Reductive Amination: Cyclopentanone is typically reacted with a difluorophenylamine derivative under reductive amination conditions to form the desired cyclopentanamine structure.
-
Purification: The final product is purified using techniques such as chromatography or crystallization.
Biological Activity and Potential Applications
Preliminary studies indicate that 1-(2,6-Difluorophenyl)cyclopentanamine exhibits significant biological activity, particularly in pharmacology. The difluorophenyl group enhances binding affinity to specific receptors, which may influence neurotransmitter systems and offer avenues for drug development. Further research is needed to fully elucidate its mechanisms of action and potential effects on biological targets.
Potential Therapeutic Uses
-
Neurotransmitter Modulation: The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
-
Pharmacological Research: Its unique structure makes it a valuable tool for studying receptor interactions and developing new drugs.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2,6-Difluorophenyl)cyclopentanamine, each with unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,6-Dichlorophenyl)cyclopentanamine | Chlorine atoms instead of fluorine | Affects reactivity and biological activity |
| 1-(2,6-Dimethylphenyl)cyclopentanamine | Methyl groups instead of fluorine | Influences chemical properties and applications |
| N-[(2,4-difluorophenyl)methyl]cyclopentanamine | Similar difluorophenyl structure | Different fluorine positioning affects reactivity |
| N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide | Contains bromine and methyl groups | Exhibits different biological activity due to halogen presence |
| N-(3-fluoro-4-methylphenyl)cyclohexanamine | Cyclohexane instead of cyclopentane | Alters steric hindrance and binding affinity |
Research Findings and Future Directions
Studies investigating the interactions of 1-(2,6-Difluorophenyl)cyclopentanamine with biological targets have shown promising results. Its ability to bind selectively to certain receptors suggests potential therapeutic uses. Ongoing research aims to clarify the specific mechanisms of action and the full spectrum of its biological effects.
Future Research Directions
-
Mechanism Elucidation: Further studies are needed to understand how the compound interacts with biological systems.
-
Drug Development: The compound's unique properties make it a candidate for developing new drugs targeting specific receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume